REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([S:11]([OH:14])(=O)=[O:12])[CH:7]=[CH:8][C:9]=1[OH:10])(=[O:3])[CH3:2].C(N(CC)CC)C.CN(C)C(=O)C.O=P(Cl)(Cl)[Cl:30]>C1S(=O)(=O)CCC1.C(#N)C>[C:1]([C:4]1[CH:5]=[C:6]([S:11]([Cl:30])(=[O:14])=[O:12])[CH:7]=[CH:8][C:9]=1[OH:10])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1O)S(=O)(=O)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCCS1(=O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.94 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
This was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 25° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 24 hr
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
quenched with water (15 mL)
|
Type
|
TEMPERATURE
|
Details
|
This mixture was warmed to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hr, at which point a precipitate
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1O)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |